molecular formula C23H20N2O2S B11188442 3-(2-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]quinazolin-4(3H)-one

3-(2-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B11188442
M. Wt: 388.5 g/mol
InChI Key: WMBCKAWHPQASSN-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a methoxyphenyl group and a methylbenzylsulfanyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Quinazolinone Core: Starting with anthranilic acid, the quinazolinone core can be synthesized through a cyclization reaction with formamide under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-methoxyphenyl halide and a suitable base.

    Attachment of the Methylbenzylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The methoxyphenyl and methylbenzylsulfanyl groups may enhance binding affinity and specificity to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Lacks the methoxy and sulfanyl substitutions.

    3-(2-Hydroxyphenyl)-2-[(3-methylbenzyl)sulfanyl]quinazolin-4(3H)-one: Contains a hydroxy group instead of a methoxy group.

    3-(2-Methoxyphenyl)-2-[(3-chlorobenzyl)sulfanyl]quinazolin-4(3H)-one: Contains a chlorobenzyl group instead of a methylbenzyl group.

Uniqueness

The unique combination of the methoxyphenyl and methylbenzylsulfanyl groups in 3-(2-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]quinazolin-4(3H)-one may confer distinct chemical and biological properties, such as enhanced solubility, stability, and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

3-(2-methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C23H20N2O2S/c1-16-8-7-9-17(14-16)15-28-23-24-19-11-4-3-10-18(19)22(26)25(23)20-12-5-6-13-21(20)27-2/h3-14H,15H2,1-2H3

InChI Key

WMBCKAWHPQASSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4OC

Origin of Product

United States

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